REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:7]([CH3:10])([CH3:9])[CH3:8])=[N:5][N:6]=1.[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([O:21][CH3:22])=[C:16]([CH:20]=1)[C:17](O)=[O:18].C(N(CC)CC)C.CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O.C(OCC)(=O)C>O1CCCC1>[C:7]([C:4]1[S:3][C:2]([NH:1][C:17](=[O:18])[C:16]2[CH:20]=[C:12]([Cl:11])[CH:13]=[CH:14][C:15]=2[O:21][CH3:22])=[N:6][N:5]=1)([CH3:10])([CH3:9])[CH3:8]
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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NC=1SC(=NN1)C(C)(C)C
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C(=O)O)C1)OC
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
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Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at about room temperature for 14 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
cooled with external ice bath
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Type
|
CUSTOM
|
Details
|
while quenching with saturated aqueous NaHCO3 (20 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (2×40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN=C(S1)NC(C1=C(C=CC(=C1)Cl)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |